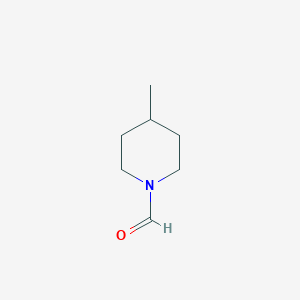
4-Methylpiperidine-1-carbaldehyde
Número de catálogo B8791576
Peso molecular: 127.18 g/mol
Clave InChI: WCKITLGQGJSRBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08168631B2
Procedure details


To a solution of potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate, ANP 20162 (500 mg, 2.02 mmol), and triethylamine hydrochloride (278.3 mg, 2.02 mmol) in 50 mL of anhydrous CHCl3 at 4° C., was added HOBT (300.5 mg, 2.22 mmol) and EDCI (426.3 mg, 2.22 mmol). The reaction mixture was stirred at 4° C. for 10 min under nitrogen and 4-methylpiperidine (477.5 μL, 4.04 mmol) was added dropwise. The reaction mixture was stirred at 4° C. to RT for 15 h under nitrogen. The solvent was evaporated and the obtained residue was partitioned between EtOAc (150 mL) and 1N NaOH (50 mL). The organic layer was washed with brine (20 mL), dried over MgSO4, filtered and evaporated to give (±)-trans-5-(4-fluorophenyl)-4,5-dihydrooxazol-4-yl)(4-methylpiperidin-1-yl)methanone, LPO 26074 as a red oil (590 mg, 100% crude yield).
[Compound]
Name
potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
20162
Quantity
500 mg
Type
reactant
Reaction Step One







Name
Identifiers


|
REACTION_CXSMILES
|
FC1[CH:7]=[CH:6][C:5]([C@@H:8]2[O:12][CH:11]=[N:10][C@H:9]2C([O-])=O)=[CH:4]C=1.[K+].Cl.C(N(CC)CC)C.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.CC1CCNCC1>C(Cl)(Cl)Cl>[CH3:4][CH:5]1[CH2:8][CH2:9][N:10]([CH:11]=[O:12])[CH2:7][CH2:6]1 |f:0.1,2.3|
|
Inputs


Step One
[Compound]
|
Name
|
potassium (±)-threo-5-(4-fluorophenyl)-4,5-dihydrooxazole-4-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
20162
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[C@H]1[C@@H](N=CO1)C(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
278.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
300.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
|
Name
|
|
|
Quantity
|
426.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN=C=NCCCN(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
477.5 μL
|
|
Type
|
reactant
|
|
Smiles
|
CC1CCNCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 4° C. for 10 min under nitrogen
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 4° C. to RT for 15 h under nitrogen
|
|
Duration
|
15 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the obtained residue was partitioned between EtOAc (150 mL) and 1N NaOH (50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine (20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1CCN(CC1)C=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 590 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
